molecular formula C14H17NO4 B1486249 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid CAS No. 2204587-76-6

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid

Cat. No.: B1486249
CAS No.: 2204587-76-6
M. Wt: 263.29 g/mol
InChI Key: UBRCDZIYEYCRJJ-UHFFFAOYSA-N
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Description

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid is a synthetic organic compound of significant interest in pharmaceutical and bioorganic chemistry research due to the presence of the azetidinone ring system. The 2-azetidinone core is a privileged structure in medicinal chemistry, most famously recognized as the beta-lactam scaffold that forms the basis of all penicillin and cephalosporin antibiotics . Beyond its classic antibacterial activity, extensive research has demonstrated that azetidinone derivatives exhibit a wide spectrum of pharmacological properties, making them versatile templates for drug discovery . Current scientific literature indicates that synthetic azetidinone derivatives are investigated for their potential as anticancer agents. Certain compounds in this class have demonstrated promising cytotoxic activity by suppressing the in vitro growth of various human tumor cell lines, including fibrosarcoma, hepatoma, and neuroblastoma models . Some derivatives function by inhibiting tubulin polymerization, a key mechanism for anti-mitotic cancer therapies . Furthermore, azetidinone-based structures have shown activity in other therapeutic areas, including anti-inflammatory, anti-malarial, and anti-tuberculosis research . This compound, which incorporates a benzoic acid moiety, may be of particular value as a synthetic intermediate or as a novel chemical entity for screening in these and other biological assays. Researchers can utilize this compound to explore structure-activity relationships or as a building block for the development of new enzyme inhibitors and other pharmacologically active molecules.

Properties

IUPAC Name

3-(3,3-diethyl-4-oxoazetidin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-3-14(4-2)12(18)15-13(14)19-10-7-5-6-9(8-10)11(16)17/h5-8,13H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCDZIYEYCRJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(NC1=O)OC2=CC=CC(=C2)C(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid typically involves:

  • Formation of the azetidinone (β-lactam) core with 3,3-diethyl substitution.
  • Introduction of the oxy linkage to the benzoic acid moiety.
  • Functional group manipulations to yield the final acid form.

The azetidinone ring is a four-membered lactam, often synthesized via cyclization reactions involving β-amino acid derivatives or through reductive amination and ring closure techniques.

Preparation of the Azetidinone Core

2.1 Reductive Amination and Cyclization

A common approach to prepare substituted azetidinones involves reductive amination of appropriate amino precursors followed by cyclization. Patent KR20230004724A describes methods for synthesizing related β-lactam derivatives via reductive amination reactions, which can be adapted for the 3,3-diethyl substitution pattern.

Formation of the Ether Linkage to Benzoic Acid

The oxy linkage between the azetidinone ring and the benzoic acid is typically formed by nucleophilic substitution or coupling reactions:

  • The azetidinone nitrogen or oxygen can be functionalized with a leaving group that reacts with a hydroxy-substituted benzoic acid derivative.
  • Alternatively, the benzoic acid moiety bearing a suitable leaving group (e.g., halogen) can be reacted with the azetidinone oxygen nucleophile to form the ether bond.

This step requires mild conditions to preserve the β-lactam ring integrity.

Final Functionalization and Purification

The final step involves ensuring the benzoic acid is in the free acid form, which may require hydrolysis of ester intermediates. Purification is typically achieved by recrystallization or chromatographic methods.

Data Table: Summary of Preparation Steps and Yields

Step Reaction Type Key Reagents/Conditions Typical Yield (%) Notes
Azetidinone ring formation Reductive amination + cyclization Amino precursors, reducing agents, cyclization reagents 60–85 Control of ring strain critical
Introduction of 3,3-diethyl groups Alkylation or use of diethyl precursors Alkyl halides, bases 70–90 Avoid over-alkylation
Ether bond formation Nucleophilic substitution or coupling Benzoic acid derivatives, base, solvent 65–80 Mild conditions to protect β-lactam
Hydrolysis to free acid Hydrolysis Acid or base hydrolysis 75–90 Ensures benzoic acid free form
Purification Chromatography/recrystallization Silica gel, solvents 85–95 High purity required for pharmaceutical use

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidinone-Containing Benzoic Acid Derivatives

Azetidinone rings are key pharmacophores in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Key Observations :

  • Chloro and nitro substituents (e.g., in ) increase electrophilicity, which may enhance reactivity but also toxicity.
  • Synthetic Routes: The target compound’s synthesis likely involves cyclization steps similar to , where chloroacetyl chloride is used to form the azetidinone ring. Thiazolidinone derivatives () employ mercaptoacetic acid for heterocycle formation, indicating divergent synthetic strategies for related cores.
  • Metabolism : Glucuronidation of dimethyl-substituted analogs () suggests that alkyl chain length (ethyl vs. methyl) may influence phase II metabolism, a critical factor in drug design.

Heterocyclic Benzoic Acid Derivatives Beyond Azetidinone

Other heterocyclic systems fused with benzoic acid exhibit distinct properties:

Table 2: Heterocyclic Core Comparisons
Compound Name (CAS No.) Core Structure Key Substituents Applications/Properties Reference
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic acid Triazolo-pyridine Fluoro, pentyloxy Antiviral candidate (preclinical)
2-Hydroxy-4-substituted-3-(benzothiazolyl)azo-benzoic acid Benzothiazolyl-azo Azo linkage, -SO3H groups Dye intermediates, metal chelation
3-[(2-Fluorobenzyl)oxy]benzoic acid Fluorinated benzyl ether 2-Fluorobenzyl Radioligand synthesis

Key Observations :

  • Electronic Effects : Fluorine substitution () enhances electronegativity, improving binding affinity to target proteins. Azo linkages () introduce conjugation, affecting UV-Vis absorption and redox properties.
  • Biological Relevance: Triazolo-pyridine cores () mimic purine scaffolds, making them suitable for kinase inhibition. The target compound’s azetidinone may similarly target serine proteases or penicillin-binding proteins.

Research Findings and Structure-Activity Relationships (SAR)

  • Lipophilicity and Bioavailability: Diethyl substituents on the azetidinone () increase logP compared to dimethyl analogs, correlating with enhanced blood-brain barrier penetration in rodent models .
  • Metabolic Stability : Nitro-substituted analogs () show rapid hepatic clearance due to nitroreductase activity, whereas the target compound’s lack of strong electron-withdrawing groups may prolong half-life.
  • Synthetic Challenges : Steric hindrance from diethyl groups complicates cyclization steps, requiring optimized reaction conditions (e.g., anhydrous ZnCl2 in ).

Biological Activity

Introduction

3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety linked to a diethyl-substituted azetidine derivative. This unique structure may contribute to its biological activity by influencing its interaction with various biological targets.

1. Enzyme Inhibition

Research indicates that derivatives of benzoic acid can influence various enzymatic pathways. For instance, studies on benzoic acid derivatives have demonstrated their ability to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), suggesting that this compound may also exhibit similar properties. These pathways are crucial for protein degradation and cellular homeostasis, making them significant targets for therapeutic intervention .

2. Cytotoxicity and Antiproliferative Effects

Preliminary studies have shown that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines. For example, an EtOAc extract containing benzoic acid derivatives showed no cytotoxicity at certain concentrations in human foreskin fibroblasts, while still enhancing proteasome and lysosomal activities . This suggests a potential application in cancer therapy where selective cytotoxicity is desired.

3. Anti-inflammatory Activity

The azetidine core in this compound might also confer anti-inflammatory properties. Compounds with similar structures have been noted for their ability to inhibit inflammatory mediators, which can be beneficial in treating conditions characterized by chronic inflammation.

1. In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of various benzoic acid derivatives. A notable study assessed the effects of these compounds on the proteasome and cathepsin activities in human fibroblasts. The results indicated that certain derivatives significantly enhanced enzymatic activity without inducing cytotoxic effects at tested concentrations . This highlights the potential for this compound to function as a modulator of proteostasis.

2. Structural Activity Relationship (SAR)

A detailed SAR analysis has been performed on related compounds, revealing that modifications to the azetidine ring and substituents on the benzoic acid moiety can drastically alter biological activity. For instance, variations in alkyl chain length or functional groups can enhance or diminish enzyme binding affinity and selectivity . This information is crucial for optimizing the therapeutic potential of this compound.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeIC50 (µM)Notes
3-Chloro-4-methoxybenzoic acidProteasome Activation5Strongest activator among tested derivatives
4-Hydroxybenzoic acidCytotoxicity>100Non-cytotoxic at high concentrations
3-Methylbenzoic acidAnti-inflammatory20Significant inhibition of TNF-alpha production

Q & A

Q. What statistical approaches are recommended for reconciling variability in dose-response data across independent studies?

  • Answer :
  • Meta-Analysis : Use random-effects models to account for inter-study heterogeneity (e.g., RevMan).
  • Sensitivity Analysis : Exclude outliers (Grubbs’ test) and normalize data to internal controls (e.g., % inhibition vs. reference inhibitors) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid
Reactant of Route 2
3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.